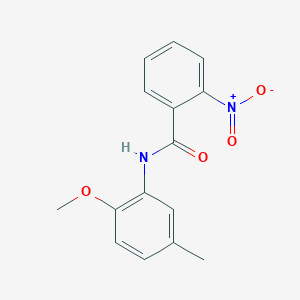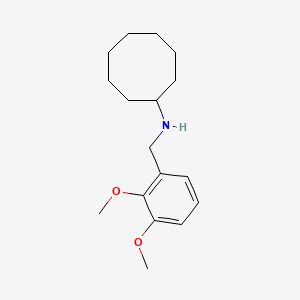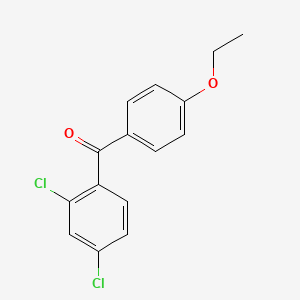
N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide, also known as AN3661, is a synthetic compound that belongs to the class of antibacterial agents. This compound has been developed to target the bacterial enzyme leucyl-tRNA synthetase, which plays a crucial role in protein synthesis.
Mécanisme D'action
N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide targets the bacterial enzyme leucyl-tRNA synthetase, which is essential for protein synthesis. It binds to the active site of the enzyme and inhibits its activity, thereby preventing the production of proteins that are necessary for bacterial growth and survival.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide has been shown to have a broad-spectrum antibacterial activity against various bacterial strains, including those that are resistant to currently available antibiotics. It has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide has several advantages for lab experiments, including its broad-spectrum activity, low toxicity, and good pharmacokinetic properties. However, its synthesis method is complex, and it may not be suitable for large-scale production. Additionally, more studies are needed to determine its efficacy and safety in humans.
Orientations Futures
There are several future directions for N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide research, including:
1. Further optimization of its chemical structure to improve its antibacterial activity and pharmacokinetic properties.
2. Studies to determine its efficacy and safety in humans.
3. Development of new formulations and delivery methods to improve its bioavailability and therapeutic potential.
4. Studies to investigate its potential use in combination with other antibiotics to enhance their efficacy against drug-resistant bacteria.
5. Investigation of its potential use in other therapeutic areas, such as antiviral and antifungal agents.
Conclusion:
In conclusion, N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide is a promising antibacterial agent that has shown broad-spectrum activity against various bacterial strains, including those that are resistant to currently available antibiotics. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to determine its efficacy and safety in humans and to explore its potential use in other therapeutic areas.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide involves a multi-step process that starts with the reaction of 2-nitrobenzoyl chloride with 2-amino-4-methoxy-5-methylbenzoic acid. This reaction results in the formation of N-(2-methoxy-5-methylphenyl)-2-nitrobenzoic acid, which is then converted into N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide by reacting it with thionyl chloride and 2-aminoacetophenone.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide has been extensively studied for its antibacterial activity against various Gram-negative and Gram-positive bacteria, including drug-resistant strains. It has shown promising results in preclinical studies and has the potential to be developed as a new class of antibacterial agents.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-7-8-14(21-2)12(9-10)16-15(18)11-5-3-4-6-13(11)17(19)20/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLVQZZDUMRLCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [(3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5739688.png)
![4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739696.png)


![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5739714.png)



![N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B5739731.png)

![2-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5739746.png)
![1,3-dimethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5739750.png)

